Tuberonic acid

Catalog No.
S630266
CAS No.
124649-26-9
M.F
C12H18O4
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tuberonic acid

CAS Number

124649-26-9

Product Name

Tuberonic acid

IUPAC Name

2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1

InChI Key

RZGFUGXQKMEMOO-SZXTZRQCSA-N

SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO

Synonyms

[1R-[1α,2α(Z)]]-2-(5-Hydroxy-2-pentenyl)-3-oxo-cyclopentaneacetic Acid; (1R,2S)-2-[(2Z)-5-Hydroxy-2-pentenyl]-3-oxo-cyclopentaneacetic Acid; Tuberonic Acid; 2-((1R,2S)-2-((Z)-5-Hydroxypent-2-en-1-yl)-3-oxocyclopentyl)acetic Acid

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO

Isomeric SMILES

C1CC(=O)[C@H]([C@H]1CC(=O)O)C/C=C\CCO

The exact mass of the compound Tuberonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of homoallylic alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Jasmonic acids [FA0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Tuberonic acid (12-hydroxyjasmonic acid, CAS 124649-26-9) is a specialized hydroxylated oxylipin and a terminal metabolite in the plant jasmonate signaling cascade. Structurally distinguished from canonical jasmonates by a hydroxyl group at the C-12 position, it is highly soluble in DMSO and serves as a critical analytical standard in agricultural biotechnology and plant metabolomics. Unlike broad-spectrum stress hormones, tuberonic acid is procured specifically to investigate targeted developmental processes, such as storage organ formation (tuberization) and specialized motor cell ion fluxes, making it an indispensable reference material for advanced phytohormone profiling and non-canonical receptor discovery[1].

Attempting to substitute tuberonic acid with cheaper, more widely available in-class alternatives like jasmonic acid (JA) or methyl jasmonate (MeJA) fundamentally compromises assay specificity. JA and MeJA function primarily as broad-spectrum stress and defense signals mediated through the canonical COI1-JAZ receptor module. In contrast, tuberonic acid operates independently of the COI1-JAZ pathway, failing to trigger standard defense genes while exclusively activating distinct developmental and ion-flux mechanisms [1]. Using JA as a proxy in tuberization or nyctinastic movement models will conflate non-canonical developmental signaling with massive background defense gene expression, rendering mechanistic data uninterpretable and experimental outcomes highly variable.

Complete Independence from Canonical COI1-JAZ Receptor Signaling

Tuberonic acid is uniquely valuable for isolating non-canonical signaling pathways. In gene expression assays using Arabidopsis thaliana, tuberonic acid is completely inactive in inducing typical JA-responsive defense genes (such as LOX2 and OPCL1). In stark contrast, the baseline comparators jasmonic acid (JA) and jasmonoyl-isoleucine (JA-Ile) strongly activate these genes via the COI1-dependent pathway [1]. This strict biochemical separation allows researchers to probe alternative oxylipin receptors without triggering confounding defense responses.

Evidence DimensionActivation of COI1-dependent JA-responsive genes (LOX2/OPCL1)
Target Compound DataCompletely inactive (no induction of defense genes)
Comparator Or BaselineJasmonic acid (JA) / JA-Ile: Strong induction (canonical activation)
Quantified Difference100% suppression/absence of canonical defense gene activation compared to JA.
ConditionsArabidopsis thaliana gene expression assay.

Procurement of tuberonic acid is mandatory for researchers who need to study specialized jasmonate developmental pathways without the pleiotropic interference of COI1-mediated stress signaling.

Exclusive Activation of Rapid Potassium Fluxes in Motor Cells

In bioassays measuring the rapid shrinkage of extensor motor cell protoplasts—a process driven by the opening of potassium-permeable channels—tuberonic acid selectively initiates cell shrinkage. Head-to-head comparisons demonstrate that standard jasmonates, including JA, JA-Ile, and the potent analog coronatine, are completely inactive in this specific bioassay [1]. This proves that tuberonic acid possesses a unique, structure-specific bioactivity that cannot be replicated by generic jasmonate substitution.

Evidence DimensionInduction of extensor motor cell protoplast shrinkage
Target Compound DataActive (initiates rapid potassium flux and shrinkage)
Comparator Or BaselineJasmonic acid (JA) / Coronatine: Completely inactive (0% response)
Quantified DifferenceAbsolute functional divergence; target is active while comparators yield zero response.
ConditionsIsolated Samanea saman extensor motor cell protoplasts.

For electrophysiological and ion-channel assays in plant motor cells, tuberonic acid is the only viable jasmonate-class reagent capable of triggering the target response.

Targeted Apical Accumulation for Reproducible Tuber Induction

While jasmonic acid is often applied exogenously to stimulate tuberization, it acts primarily as a mobile precursor subject to variable metabolic conversion. Endogenous profiling reveals that tuberonic acid (12-OH-JA) specifically accumulates at high levels in the apical regions of stolons during the critical transition to tubers, representing the terminal bioactive signal[1]. Procuring tuberonic acid allows researchers to bypass upstream metabolic bottlenecks and directly dose the active tuber-inducing factor, ensuring highly reproducible phenotypic outcomes.

Evidence DimensionRole in tuberization signaling and assay reproducibility
Target Compound DataTerminal downstream signal accumulating specifically in apical stolon regions
Comparator Or BaselineJasmonic acid (JA): Upstream mobile precursor requiring variable metabolic conversion
Quantified DifferenceDirect application of the terminal metabolite bypasses the variable kinetics of JA-to-tuberonic acid conversion.
ConditionsOntogenic staging of Solanum tuberosum stolon-to-tuber transition.

Using tuberonic acid in microtuberization models eliminates the metabolic variability inherent in using JA, ensuring highly reproducible induction of storage organs.

Non-Canonical Oxylipin Receptor Discovery

Because tuberonic acid does not activate the standard COI1-JAZ receptor module, it is the ideal chemical probe for identifying novel jasmonate receptors and alternative signaling cascades in plant metabolomics. It serves as a critical negative control for COI1-dependent defense responses while maintaining bioactivity in developmental pathways [1].

In Vitro Microtuberization and Crop Yield Modeling

In agricultural biotechnology, tuberonic acid is utilized in single-node segment cultures and stolon models to directly induce tuberization. By applying the terminal metabolite rather than the JA precursor, researchers achieve more consistent, dose-dependent tuber induction without triggering systemic stress responses that can confound growth metrics [2].

Electrophysiological Assays of Plant Motor Cells

Tuberonic acid is uniquely suited for patch-clamp and protoplast shrinkage assays investigating rapid potassium fluxes. Since common jasmonates like JA and coronatine fail to elicit this response, tuberonic acid is the mandatory reagent for studying nyctinastic leaf movement and specialized ion channel gating in extensor cells [1].

XLogP3

0.4

Wikipedia

Tuberonic acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Jasmonic acids [FA0202]

Dates

Last modified: 04-14-2024

Explore Compound Types